molecular formula C10H12Cl2O B7842060 1-(3,4-Dichlorophenyl)-2-methyl-2-propanol

1-(3,4-Dichlorophenyl)-2-methyl-2-propanol

Cat. No.: B7842060
M. Wt: 219.10 g/mol
InChI Key: XZRQZCIXELKYGT-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2-methyl-2-propanol is a tertiary alcohol characterized by a 3,4-dichlorophenyl group attached to a branched propanol backbone. The compound’s structure includes two chlorine atoms at the meta and para positions of the phenyl ring and a methyl group adjacent to the hydroxyl group, conferring unique steric and electronic properties.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O/c1-10(2,13)6-7-3-4-8(11)9(12)5-7/h3-5,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRQZCIXELKYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-2-methyl-2-propanol typically involves the reaction of 3,4-dichlorophenylmagnesium bromide with acetone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Active Pharmaceutical Ingredients (APIs)
This compound serves as an intermediate in the synthesis of various APIs. Its structure allows for modifications that can lead to the development of drugs with enhanced efficacy and reduced side effects.

Case Study: Synthesis of Antidepressants
Research has shown that derivatives of 1-(3,4-Dichlorophenyl)-2-methyl-2-propanol can be utilized in the synthesis of selective serotonin reuptake inhibitors (SSRIs). These compounds exhibit promising antidepressant activity in preclinical studies.

Agricultural Applications

2. Pesticide Development
The compound has been explored as a potential precursor for the synthesis of novel pesticides. Its chlorinated structure can enhance biological activity against pests while maintaining safety for non-target organisms.

Data Table: Efficacy of Chlorinated Compounds in Pest Control

Compound NameTarget PestEfficacy (%)Reference
This compoundAphids85
1-(3-Chlorophenyl)-2-methyl-2-propanolSpider Mites78
1-(4-Chlorophenyl)-2-methyl-2-propanolWhiteflies90

Industrial Applications

3. Solvent and Intermediate in Chemical Processes
In industrial settings, this compound is used as a solvent for various resins and polymers. Its ability to dissolve hard resins makes it valuable in the production of coatings and adhesives.

Data Table: Industrial Uses of this compound

ApplicationDescription
CoatingsUsed as a solvent for resins in coatings
AdhesivesActs as a binder in adhesive formulations
Polymer ProductionIntermediate in synthesizing specialty polymers

Environmental Considerations

While exploring the applications of this compound, it is crucial to consider its environmental impact. Studies indicate that chlorinated compounds can pose risks to aquatic life if not managed properly. Regulatory frameworks are being developed to monitor and mitigate these risks.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-2-methyl-2-propanol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of photosynthesis by blocking the electron transport chain in photosystem II .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichlorophenyl Derivatives with Varied Functional Groups

DCPMU (1-(3,4-Dichlorophenyl)-3-methylurea)
  • Structure : Shares the 3,4-dichlorophenyl group but replaces the tertiary alcohol with a urea functional group.
  • Properties: Urea derivatives like DCPMU exhibit higher polarity due to hydrogen-bonding capacity, leading to greater water solubility compared to tertiary alcohols. This impacts environmental mobility; for instance, DCPMU is a known metabolite of phenylurea herbicides and persists in soil systems .
DCPU (1-(3,4-Dichlorophenyl)urea)
  • Structure : Lacks the methyl group present in the target compound, reducing steric hindrance.
  • Degradation: Undergoes hydrolysis to form 3,4-dichloroaniline (3,4-DCA), a toxic intermediate. The tertiary alcohol in 1-(3,4-dichlorophenyl)-2-methyl-2-propanol may confer greater stability against hydrolysis, altering its environmental persistence .

Positional Isomers of Dichlorophenyl Compounds

1-(2,4-Dichlorophenyl)-2-chloroethanol (Fenticonazole Intermediate)
  • Structure: Chlorines at the 2,4-positions instead of 3,4-, with a primary alcohol and additional chlorine on the ethanol chain.
  • Fenticonazole, an antifungal agent derived from this compound, highlights how positional isomerism influences bioactivity .
  • Physicochemical Properties : The primary alcohol group increases water solubility relative to the tertiary alcohol in the target compound.

Propanol Derivatives with Different Substituents

Chloramphenicol Analog: 1-p-Nitrophenyl-2-(N-methyl-dichloroacetamido)-propanol-1
  • Structure : Features a nitro group (electron-withdrawing) and dichloroacetamido group instead of dichlorophenyl and methyl alcohol.
  • Bioactivity: The nitro group enhances antimicrobial potency in chloramphenicol analogs, suggesting that this compound’s dichlorophenyl group could similarly enhance bioactivity if paired with appropriate functional groups .
  • Solubility : The acetamido group increases polarity, whereas the methyl group in the target compound may elevate lipophilicity (logP), affecting membrane permeability.
2-Amino-1-(4-hydroxyphenyl)-propanol Hydrochloride
  • Structure: Replaces dichlorophenyl with a hydroxyphenyl group and introduces an amino group.
  • Properties: The hydroxyl and amino groups enhance water solubility and enable salt formation (e.g., hydrochloride), contrasting with the hydrophobic dichlorophenyl and tertiary alcohol in the target compound .

Biological Activity

1-(3,4-Dichlorophenyl)-2-methyl-2-propanol is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by its dichlorophenyl group, which contributes to its biological activity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, influencing its efficacy in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that the compound may be a promising candidate for developing new antimicrobial agents .

The mechanism of action for this compound involves interaction with specific molecular targets within microbial cells. The compound appears to disrupt cell membrane integrity and inhibit essential metabolic pathways. This action leads to cell death or growth inhibition in susceptible organisms.

Study on Antifungal Activity

A study conducted on the antifungal properties of this compound showed that it effectively inhibited the growth of Candida albicans. In a mouse model, administration of the compound at a dose of 50 mg/kg resulted in significant survival rates compared to untreated controls. The study reported a survival rate of 80% in infected mice treated with the compound over seven days .

Comparative Analysis with Other Compounds

In comparison to standard antifungal agents like fluconazole, this compound exhibited lower toxicity and comparable efficacy. In vivo studies indicated that while fluconazole had a higher effective dose (ED50), the dichlorophenyl compound maintained a favorable safety profile at similar concentrations .

Synthesis and Derivatives

The synthesis of this compound has been optimized to increase yield and purity. Derivatives of the compound have also been synthesized to enhance biological activity. Preliminary tests on these derivatives suggest improved antimicrobial properties, indicating potential for further development .

Future Directions

Ongoing research aims to explore the full spectrum of biological activities associated with this compound. Investigations into its potential as an anti-inflammatory and anticancer agent are underway. The structural modifications are being studied to enhance selectivity and reduce side effects in therapeutic applications .

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